molecular formula C16H13BrN2O3 B12494191 1-(Benzyloxymethyl)-6-bromo-quinazoline-2,4-dione

1-(Benzyloxymethyl)-6-bromo-quinazoline-2,4-dione

Cat. No.: B12494191
M. Wt: 361.19 g/mol
InChI Key: ACVLDSCHLOSGAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Benzyloxymethyl)-6-bromo-quinazoline-2,4-dione is an organic compound belonging to the quinazoline family. Quinazolines are heterocyclic compounds containing a benzene ring fused to a pyrimidine ring. This specific compound is characterized by the presence of a benzyloxymethyl group at the first position, a bromine atom at the sixth position, and two ketone groups at the second and fourth positions of the quinazoline ring. The compound’s unique structure makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzyloxymethyl)-6-bromo-quinazoline-2,4-dione typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of quinazoline-2,4-dione, followed by the introduction of the benzyloxymethyl group. The reaction conditions often require the use of strong acids or bases, along with specific catalysts to facilitate the desired transformations.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. The use of advanced purification methods, including chromatography and crystallization, ensures the removal of impurities and the isolation of the target compound.

Chemical Reactions Analysis

Types of Reactions: 1-(Benzyloxymethyl)-6-bromo-quinazoline-2,4-dione undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the sixth position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinazoline derivatives with different oxidation states. Reduction reactions can also be performed to modify the functional groups.

    Coupling Reactions: The benzyloxymethyl group can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium hydride (NaH) and potassium carbonate (K2CO3) are commonly used.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) and hydrogen peroxide (H2O2) are employed.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Major Products Formed: The major products formed from these reactions include various substituted quinazoline derivatives, which can be further utilized in different applications.

Scientific Research Applications

1-(Benzyloxymethyl)-6-bromo-quinazoline-2,4-dione has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound is utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 1-(Benzyloxymethyl)-6-bromo-quinazoline-2,4-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. It may also interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.

Comparison with Similar Compounds

    6-Bromo-quinazoline-2,4-dione: Lacks the benzyloxymethyl group, making it less versatile in certain reactions.

    1-(Methoxymethyl)-6-bromo-quinazoline-2,4-dione: Contains a methoxymethyl group instead of a benzyloxymethyl group, leading to different reactivity and applications.

    1-(Benzyloxymethyl)-quinazoline-2,4-dione:

Uniqueness: 1-(Benzyloxymethyl)-6-bromo-quinazoline-2,4-dione stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H13BrN2O3

Molecular Weight

361.19 g/mol

IUPAC Name

6-bromo-1-(phenylmethoxymethyl)quinazoline-2,4-dione

InChI

InChI=1S/C16H13BrN2O3/c17-12-6-7-14-13(8-12)15(20)18-16(21)19(14)10-22-9-11-4-2-1-3-5-11/h1-8H,9-10H2,(H,18,20,21)

InChI Key

ACVLDSCHLOSGAO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COCN2C3=C(C=C(C=C3)Br)C(=O)NC2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.